molecular formula C66H100NO49- B192706 Acemannan CAS No. 110042-95-0

Acemannan

Cat. No. B192706
M. Wt: 1692.5 g/mol
InChI Key: XOYXESIZZFUVRD-UHFFFAOYSA-N
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Description

Acemannan is a D-isomer mucopolysaccharide found in aloe vera leaves . It’s a complex polysaccharide composed of mannose, glucose, and galactose monomers . This compound has potential immunostimulant, antiviral, antineoplastic, and gastrointestinal properties .


Synthesis Analysis

Acemannan is produced by a specialized cell called a leucoplast found in the inner leaf gel of the aloe plant . The extraction and purification of acemannan involve several steps, including centrifugation and lyophilization .


Molecular Structure Analysis

Acemannan’s monomer is mannoacetate linked by β-1,4-glycosidic bonds . The structural characteristics of acemannan have been studied using various spectral methods such as Fourier-transform infrared spectroscopy, nuclear magnetic resonance spectroscopy, and ultraviolet–visible spectroscopy .


Chemical Reactions Analysis

Acemannan has been demonstrated to induce macrophages to secrete interferon (IFN), tumor necrosis factor-α (TNF-α), and interleukins (IL-1) . This suggests that acemannan might help prevent or abrogate viral infections.


Physical And Chemical Properties Analysis

Acemannan is a hydrophilic polymer . The effects of heat treatment and dehydration on the physicochemical properties of acemannan have been studied, indicating that the modification of acemannan is especially significant at 60 °C .

Scientific Research Applications

  • Skin, Digestion, and Immunomodulation : Acemannan has demonstrated benefits in topical, oral, and intravenous applications. Its use enhances vaccine efficacy, promotes wound healing, and has immunomodulatory effects. It aids in digestive processes and can also be applied topically in combination with chitosan to accelerate wound closure (Sadgrove & Simmonds, 2021).

  • Oral Health : In the treatment of oral aphthous ulceration, acemannan has shown efficacy comparable to traditional treatments like triamcinolone acetonide, making it a viable option for those avoiding steroids (Bhalang, Thunyakitpisal, & Rungsirisatean, 2013).

  • Functional Ingredient in Foods : Acemannan is identified as a key bioactive compound in Aloe vera, with various health benefits. It has been proposed as a functional ingredient in food products due to its nutritional properties (Rodríguez Rodríguez, Darias Martín, & Díaz Romero, 2010).

  • Dentin Regeneration : Acemannan has shown promising results in dentin regeneration and treatment of teeth with reversible pulpitis, indicating its potential in dental applications (Songsiripradubboon et al., 2017).

  • Immunomodulatory and Antitumor Activities : Acemannan is known for its osteogenic, anti-inflammatory, antibacterial, antiviral, and antitumor activities, primarily exerted through the activation of immune responses (Sierra-García et al., 2014).

  • Dendritic Cell Maturation : It induces phenotypic and functional maturation of immature dendritic cells, an essential process for initiating primary immune responses (Lee et al., 2001).

  • Skin Wound Healing : Acemannan accelerates skin wound healing and cell proliferation through the AKT/mTOR signaling pathway, demonstrating its effectiveness in dermatological applications (Xing et al., 2015).

  • Bioactivity of Acemannan : The physical and biological properties of acemannan are influenced by its acetylation level. This aspect is critical for understanding its effectiveness in various applications (Chokboribal et al., 2015).

  • Bone Regeneration : Acemannan has been found to be effective in bone regeneration, specifically in calvarial defect healing in rats, indicating its potential in orthopedic and dental applications (Godoy et al., 2018).

  • Macrophage Activation and Immunomodulation : Studies have shown that acemannan can activate macrophages, inducing cytokine production and other immune responses, which is critical for its therapeutic potential (Ramamoorthy, Kemp, & Tizard, 1996).

Future Directions

Acemannan has shown promise in various fields, including dentistry and wound healing . Its immunoregulation, anti-cancer, anti-oxidation, wound healing, and bone proliferation promotion properties make it a potential candidate for future research .

properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-[(2R,3R,4R,5S,6R)-6-[(2R,3S,4R,5S,6R)-5-acetamido-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2R,3S,4R,5R,6R)-4-acetyloxy-5-[(2R,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/p-1/t26-,27-,28-,29-,30-,31-,32-,33+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59-,60+,61-,62-,63-,64-,65-,66+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYXESIZZFUVRD-UVSAJTFZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H100NO49-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1691.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acemannan

CAS RN

110042-95-0
Record name Acemannan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110042950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Galacto-β-D-mannan, (1.fwdarw.4),(1.fwdarw.6)-, acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
5,870
Citations
C Liu, Y Cui, F Pi, Y Cheng, Y Guo, H Qian - Molecules, 2019 - mdpi.com
… progress on the use of acemannan in dentistry and wound … of acemannan and its medical applications were discussed. Finally, new perspectives for future research work on acemannan …
Number of citations: 161 www.mdpi.com
GD Sierra-García, R Castro-Ríos… - Natural product …, 2014 - journals.sagepub.com
… In this review, the composition, actions, and clinical applications of acemannan in … acemannan. A total of 50 titles, abstracts and full-text studies were selected and reviewed. Acemannan …
Number of citations: 89 journals.sagepub.com
S Jettanacheawchankit, S Sasithanasate… - Journal of …, 2009 - jstage.jst.go.jp
… of acemannan on GF proliferation and in vivo oral wound healing have never been reported. The objectives of this study were to investigate the effects of acemannan … of acemannan and …
Number of citations: 233 www.jstage.jst.go.jp
JK Lee, MK Lee, YP Yun, Y Kim, JS Kim, YS Kim… - International …, 2001 - Elsevier
… CD54 confirmed that acemannan could … acemannan was almost completely abolished by chemical sulfation. Based on these results, we propose that the adjuvant activity of acemannan …
Number of citations: 275 www.sciencedirect.com
NJ Sadgrove, MSJ Simmonds - Phytotherapy Research, 2021 - Wiley Online Library
… breakage of acemannan chains into … acemannan is the attenuation of the digestive process, increasing satiety, and slowing the release of sugars from starches. In the colon, acemannan …
Number of citations: 7 onlinelibrary.wiley.com
VM Rodríguez-González, A Femenia… - Carbohydrate …, 2011 - Elsevier
… acemannan (107–139mg/g dm) probably due to the irrigation system used for its cultivation. Pasteurization seemed to increase the yields in acemannan … long chains of acemannan. On …
Number of citations: 117 www.sciencedirect.com
F Salah, Y El Ghoul, A Mahdhi, H Majdoub… - Industrial Crops and …, 2017 - Elsevier
The purpose of this investigation was to develop a new method for extracting polysaccharides from Aloe vera, considering their inhibitory effectiveness. Acemannan, the major functional …
Number of citations: 63 www.sciencedirect.com
RW Stuart, DL Lefkowitz, JA Lincoln, K Howard… - International journal of …, 1997 - Elsevier
… acemannan for 10 min resulted in ca 38% killing of Candida albicans compared with ~5% killing in controls. If MO were incubated with acemannan … of MO to acemannan upregulates the …
Number of citations: 109 www.sciencedirect.com
R Minjares-Fuentes, VM Rodríguez-González… - Carbohydrate …, 2017 - Elsevier
… Furthermore, several studies have demonstrated that the acetyl groups of acemannan are mainly responsible not only for the interaction of acemannan with other biomolecules but also …
Number of citations: 83 www.sciencedirect.com
D Womble, JH Helderman - International Journal of Immunopharmacology, 1988 - Elsevier
… This effect of acemannan was shown to be a specific response and to concur … acemannan achievable in vivo. A separate series of mixing experiments demonstrated that acemannan …
Number of citations: 137 www.sciencedirect.com

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